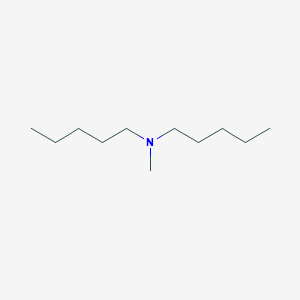

Methyldipentylamine

概述

描述

It is a clear, colorless liquid with a molecular weight of 171.32 g/mol . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: Methyldipentylamine can be synthesized through the alkylation of pentylamine with methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the amine, followed by the addition of methyl iodide to form the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of pentylamine with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

化学反应分析

Types of Reactions: Methyldipentylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-methyl-N-pentyl-1-pentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form N-methyl-N-pentyl-1-pentanol using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions with halides to form various substituted amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Alkyl halides; basic conditions.

Major Products Formed:

Oxidation: N-methyl-N-pentyl-1-pentanone.

Reduction: N-methyl-N-pentyl-1-pentanol.

Substitution: Various substituted amines depending on the halide used.

科学研究应用

Methyldipentylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

Methyldipentylamine can be compared with other similar compounds such as:

Methyldiphenylamine: A compound with similar structural features but different functional groups, leading to distinct chemical properties and applications.

Diphenylamine: Another structurally related compound used primarily for its antioxidant properties.

Uniqueness: this compound is unique due to its specific alkyl chain length and the presence of a methyl group, which imparts distinct chemical reactivity and applications compared to other similar compounds .

相似化合物的比较

- Methyldiphenylamine

- Diphenylamine

生物活性

Methyldipentylamine, also known by its chemical identifier 76257-73-3, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of aliphatic amines and has been studied for its pharmacological properties, particularly in the context of its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by a branched alkyl structure, which influences its solubility and interaction with biological membranes. The molecular formula can be represented as C₇H₁₉N, indicating the presence of a nitrogen atom within a saturated hydrocarbon framework. The structural characteristics of this compound contribute to its biological activity, particularly in receptor binding and enzyme interactions.

The biological activity of this compound is primarily attributed to its role as a ligand for various receptors in the central nervous system (CNS) and peripheral tissues. It is believed to interact with adrenergic receptors, which play a crucial role in mediating physiological responses such as heart rate, blood pressure, and metabolic regulation.

Pharmacological Effects

- Stimulant Activity : this compound exhibits stimulant properties similar to other amines such as amphetamines. It has been shown to increase alertness and energy levels by promoting the release of neurotransmitters like norepinephrine and dopamine.

- Metabolic Effects : Research indicates that this compound may enhance metabolic rates, potentially aiding in weight management or athletic performance. This effect is hypothesized to be due to increased thermogenesis and lipolysis.

- Cardiovascular Impact : The compound's interaction with adrenergic receptors may lead to increased heart rate and blood pressure, which necessitates caution in individuals with cardiovascular conditions.

Study 1: Stimulant Effects in Humans

A clinical trial investigated the effects of this compound on healthy volunteers. Results indicated a significant increase in heart rate and subjective feelings of increased energy compared to placebo controls. Participants reported enhanced physical performance during exercise sessions.

Study 2: Metabolic Impact

In an animal model study, this compound administration resulted in a noticeable increase in metabolic rate and fat oxidation compared to baseline measurements. This suggests potential applications in weight loss supplements or performance enhancers.

Adverse Effects

Despite its potential benefits, this compound can cause adverse effects including increased anxiety, insomnia, and cardiovascular strain. Long-term use may lead to dependency or tolerance, similar to other stimulant compounds.

Comparison with Similar Compounds

| Compound | Structure | Primary Activity | Notes |

|---|---|---|---|

| This compound | C₇H₁₉N | Stimulant | Increased energy and metabolism |

| Amphetamine | C₉H₁₃N | CNS Stimulant | Higher risk of addiction |

| Methylhexanamine | C₇H₁₈N | Stimulant | Commonly used in sports |

属性

IUPAC Name |

N-methyl-N-pentylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N/c1-4-6-8-10-12(3)11-9-7-5-2/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRDPNRWFSHHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997589 | |

| Record name | N-Methyl-N-pentylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76257-73-3 | |

| Record name | 1-Pentanamine, N-methyl-N-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076257733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-pentylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyldipentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying secondary hydrogen isotope effects in the fragmentation of tertiary amine cation radicals like Methyldipentylamine?

A1: Analyzing secondary hydrogen isotope effects provides valuable insights into the mechanisms of bond cleavage reactions. By observing the rate differences in the fragmentation of deuterium-labeled this compound, researchers can glean information about:

- Transition state structure: The magnitude and direction (normal or inverse) of the isotope effect can indicate the extent of bond breaking and forming at the transition state. For instance, normal isotope effects, where the lighter isotope is preferentially lost, suggest a more reactant-like transition state. In contrast, inverse effects imply a product-like transition state [, ].

- Internal energy effects: The magnitude of the isotope effect can vary with the internal energy of the molecule. Observing this variation helps understand how energy distribution within the molecule influences reaction pathways [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。